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3-Amino-9h-fluoren-9-ol

Cat. No.: B13141490
CAS No.: 7247-90-7
M. Wt: 197.23 g/mol
InChI Key: LTWIXHPGHKYEBE-UHFFFAOYSA-N
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Description

Significance of Fluorene (B118485) Scaffold in Contemporary Organic Chemistry

The fluorene scaffold, a tricyclic aromatic hydrocarbon, is a cornerstone in modern organic chemistry due to its unique structural and electronic properties. entrepreneur-cn.com Its rigid, planar, and electron-rich nature makes it an ideal building block for creating a wide array of functional materials. rug.nl Fluorene derivatives have demonstrated significant potential in materials science, particularly in the development of organic light-emitting diodes (OLEDs), semiconductors, and solar cells. entrepreneur-cn.comsci-hub.se The ability to functionalize the fluorene core at various positions, most notably at the C2, C7, and C9 positions, allows for the fine-tuning of its photophysical and electronic characteristics. researchgate.net This versatility has also led to its use in medicinal chemistry and as a protective group in peptide synthesis. mdpi.com

Overview of Functionalized Fluorenols and Aminofluorenols

Functionalization of the fluorene backbone with hydroxyl (fluorenols) and amino (aminofluorenols) groups introduces new chemical reactivity and potential applications. Fluorenol, specifically fluoren-9-ol, is a key derivative where a hydroxyl group is attached to the bridging carbon. wikipedia.org This modification significantly influences the molecule's reactivity and biological activity.

Aminofluorenols, which incorporate both amino and hydroxyl groups, represent a further step in functionalization. These compounds have been studied as metabolites of other fluorene derivatives and are of interest for their potential biological activities. oup.com The positions of the amino and hydroxyl groups on the fluorene ring are critical in determining the properties of the resulting isomer. For instance, research has been conducted on various isomers such as 2-amino-1-fluorenol, 2-amino-3-fluorenol, 2-amino-5-fluorenol, and 2-amino-7-fluorenol. aacrjournals.org

Research Landscape of 3-Amino-9H-fluoren-9-ol and Related Structural Motifs

The specific compound, this compound, features an amino group at the 3-position and a hydroxyl group at the 9-position of the fluorene core. While direct research on this exact isomer is not extensively documented in publicly available literature, its structural components—the aminofluorene and fluorenol moieties—are well-studied. The synthesis of such a compound would typically involve the reduction of the corresponding nitrofluorenone (B14763482) or the hydroxylation of an aminofluorene. For example, 3-amino-9-fluorenone (B181642) can be a precursor, which upon reduction of the ketone group, would yield this compound. nih.govguidechem.com

Research into related structures provides insights into the potential properties and applications of this compound. For instance, the study of various aminofluorenols as metabolites has been a subject of investigation. oup.com Furthermore, the synthesis of functionalized fluorenols through methods like catalytic cyclotrimerization highlights the chemical strategies available for creating diverse fluorene-based molecules. mdpi.com The investigation of nitro- and amino-substituted fluorenones and their derivatives is also relevant, as these compounds serve as key intermediates in the synthesis of more complex fluorene structures.

Interactive Table 1: Physicochemical Properties of Related Fluorene Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
This compound7247-90-7C13H11NO197.237Amino group at C3, hydroxyl at C9. guidechem.com
3-Amino-9-fluorenone6276-05-7C13H9NO195.22Precursor to this compound. nih.gov
9H-Fluoren-9-ol1689-64-1C13H10O182.22Parent fluorenol compound. wikipedia.org
2-Amino-1-fluorenolNot AvailableC13H11NO197.237Isomeric aminofluorenol. aacrjournals.org
2-Amino-3-fluorenolNot AvailableC13H11NO197.237Isomeric aminofluorenol. aacrjournals.org

The exploration of chiral fluorenols through asymmetric synthesis is an active area of research, indicating the importance of stereochemistry in the application of these compounds. nih.govresearchgate.net The development of efficient synthetic protocols for producing functionalized fluorenols with high enantioselectivity opens up possibilities for their use in creating advanced materials and chiral catalysts. rsc.org

The broader research context also includes the synthesis of highly functionalized 9-substituted fluorene derivatives through various catalytic reactions. bohrium.comresearchgate.net These studies demonstrate the chemical versatility of the fluorene-9-ol and related structures, allowing for the introduction of a wide range of substituents and the creation of complex molecular architectures. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO B13141490 3-Amino-9h-fluoren-9-ol CAS No. 7247-90-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7247-90-7

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

3-amino-9H-fluoren-9-ol

InChI

InChI=1S/C13H11NO/c14-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)15/h1-7,13,15H,14H2

InChI Key

LTWIXHPGHKYEBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=C2C=C(C=C3)N)O

Origin of Product

United States

Synthetic Methodologies for 3 Amino 9h Fluoren 9 Ol and Analogous Aminofluorenols

Strategies for Fluorenol Ring System Formation

A variety of synthetic strategies have been developed to construct the fluorenol ring system. These methods offer different levels of efficiency and substrate scope.

A significant method for synthesizing 9-substituted fluorenols involves the palladium-catalyzed intramolecular C–H functionalization. This approach has been successfully applied to the synthesis of various fluorenols and their hetero-ring-fused analogues. ontosight.ai The reaction typically involves the cyclization of 2-bromobenzyl alcohols in the presence of a palladium catalyst. researchgate.net The choice of the palladium catalyst and ligands is crucial for the reaction's success, with combinations like Pd(OPiv)₂ and dppf showing good yields. ontosight.ai

A study demonstrated the synthesis of fluorenones from diaryl ketones via a Pd-catalyzed oxidative cyclization, which proceeds through a C-H activation mechanism. rsc.org While this method yields fluorenones, these can be subsequently reduced to fluorenols. The reaction conditions and yields for the C-H functionalization to form fluorenols are summarized in the table below.

Table 1: Palladium-Catalyzed Intramolecular C–H Functionalization for Fluorenol Synthesis ontosight.ai

EntryPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5.0)NoneCs₂CO₃ (2.2)DMA145N.D.
2Pd(OAc)₂ (5.0)NoneCsOAc (2.2)DMA14534
3Pd(OPiv)₂ (5.0)PPh₃ (10)CsOAc (2.2)DMA14558
4Pd(OPiv)₂ (5.0)dppf (10)CsOAc (2.2)DMA14568

N.D. = Not detected

A novel and facile approach to synthesize halo-substituted benzo[a]fluorenols is through a silver tetrafluoroborate-catalyzed electrophilic cascade cyclization reaction. Current time information in Bangalore, IN. This method proceeds under mild conditions and demonstrates good chemical selectivity. Current time information in Bangalore, IN.

Visible light-promoted intramolecular radical cyclization presents a modern and atom-economical method for constructing functionalized 9-fluorenol derivatives. This technique involves a tandem radical reaction and is characterized by its mild reaction conditions and wide substrate scope. rsc.org This approach avoids the need for external chemical oxidants. rsc.org

A classic and widely used method for the synthesis of 9-substituted fluorenols is the addition of organometallic reagents, such as Grignard reagents, to a fluorenone precursor. nih.govmdpi.comchemicalbook.comgoogle.com This reaction involves the nucleophilic attack of the organometallic compound on the carbonyl carbon of the fluorenone. The choice of the Grignard reagent determines the substituent at the C9 position of the resulting fluorenol. For the synthesis of 3-Amino-9H-fluoren-9-ol, this would involve the addition of a suitable organometallic reagent to 3-aminofluorenone.

Recent advancements have led to the development of photocatalytic divergent synthesis of fluorenols. A self-photocatalysis-enabled divergent synthesis of benzo[b]fluorenols from enone-ynes has been reported, which operates under mild, metal-free, and photocatalyst-free conditions. ontosight.airsc.org This method can be adapted to produce either benzo[b]fluorenones or benzo[b]fluorenols by tuning the reaction conditions, such as the wavelength of light. ontosight.ai

Table 2: Photocatalytic Divergent Synthesis of Benzo[b]fluorenols ontosight.ai

EntryHAT catalyst (mol%)SolventAdditive (equiv.)Light SourceTime (h)Yield (%)
1Quinuclidine (2)THFHFIP (5)395 nm278

HAT = Hydrogen Atom Transfer, HFIP = Hexafluoroisopropanol

Introduction of the Amino Functionality in Fluorene (B118485) and Fluorenol Skeletons

The introduction of an amino group onto the fluorene or fluorenol backbone is a key step in the synthesis of compounds like this compound. A common strategy involves the reduction of a nitro-substituted precursor.

The synthesis of this compound can be achieved through the reduction of 3-nitro-9H-fluoren-9-one. The synthesis of 3-nitrofluorenone itself has been described through a multi-step process starting from 2-aminodiphenyl. Current time information in Bangalore, IN. Once 3-nitrofluorenone is obtained, it can be reduced to 3-aminofluorenone. A reported method for this reduction uses iron powder in ethanol, achieving a high yield.

Table 3: Reduction of 3-Nitro-9-fluorenone to 3-Amino-9-fluorenone (B181642)

Starting MaterialReducing AgentSolventConditionsYield (%)
3-Nitro-9-fluorenoneIron powderEthanolReflux, overnight95

Subsequently, the 3-aminofluorenone can be reduced to the target molecule, this compound. A general method for the reduction of fluorenones to fluorenols is the use of sodium borohydride (B1222165) in methanol (B129727). While a specific procedure for the reduction of 3-aminofluorenone to this compound is not detailed in the searched literature, the reduction of the similar compound 2-nitrofluorenone to 2-aminofluoren-9-ol has been achieved using zinc dust. Current time information in Bangalore, IN. Another study reports that the reduction of 2-nitrofluorenone with Raney nickel and hydrazine (B178648) hydrate (B1144303) can lead to a small yield of 2-amino-9-fluorenol (B1265422) alongside the major product, 2-aminofluorenone.

It is also plausible to first reduce 3-nitrofluorenone to 3-nitrofluoren-9-ol, followed by the reduction of the nitro group to an amino group. The reduction of fluorenones to fluorenols has been successfully carried out using aluminum isopropoxide. Current time information in Bangalore, IN. The subsequent reduction of the nitro group in the resulting 3-nitrofluoren-9-ol would then yield this compound. The choice of reducing agent for this step would need to be selective to avoid affecting the hydroxyl group. Catalytic hydrogenation with catalysts like palladium on carbon is a common method for reducing nitro groups to amines.

Reductive Amination Pathways

Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a carbonyl compound with an amine source and a reducing agent. In the context of aminofluorenols, this can be envisioned as the direct reductive amination of 9-fluorenone (B1672902). This process would involve the reaction of 9-fluorenone with ammonia (B1221849) or an ammonia equivalent to form an intermediate imine, which is then reduced in situ to the corresponding amine. Iridium complexes have been noted as effective catalysts for the reductive amination of carbonyls using ammonium (B1175870) formate (B1220265) as the amine and hydride source. chemicalbook.com

However, a more common and direct route to aminofluorenols is the reduction of an aminofluorenone. For the specific synthesis of this compound, the precursor 3-amino-9-fluorenone is readily available. nih.gov The synthesis of 3-amino-9-fluorenone can be accomplished by the reduction of 3-nitro-9-fluorenone using reagents like iron powder in ethanol. chemicalbook.com The subsequent conversion of the ketone functional group in 3-amino-9-fluorenone to a hydroxyl group yields this compound. This reduction of the carbonyl is a standard transformation, often accomplished with hydride reagents like sodium borohydride. quizlet.comyoutube.com While the carbonyl group is generally reducible, some studies have shown that under certain conditions, other functional groups like imines on the fluorenone core can be preserved during carbonyl reduction. researchgate.net For instance, the reduction of 2-nitrofluorenone has been observed to produce a small yield of 2-amino-9-fluorenol, indicating simultaneous reduction of both the nitro and keto groups. dss.go.th

Table 1: Reductive Approaches to Aminofluorenols
Target CompoundPrecursorKey TransformationTypical ReagentsCitation
This compound3-Amino-9-fluorenoneKetone ReductionSodium Borohydride (NaBH₄) quizlet.comyoutube.com
2-Amino-9-fluorenol2-NitrofluorenoneKetone & Nitro ReductionHydrazine Hydrate / Raney Nickel dss.go.th
9H-Fluoren-9-amine9-FluorenoneReductive AminationIridium Catalyst / Ammonium Formate chemicalbook.com

Post-Synthetic Amination of Fluorenol Precursors

The direct introduction of an amino group onto a pre-formed fluorenol skeleton is a challenging transformation due to the typically unreactive nature of the aromatic C-H bonds toward nucleophilic or standard electrophilic amination. A more feasible, albeit indirect, "post-synthetic" approach involves a multi-step sequence. This strategy would begin with a fluorenol or a protected fluorenol. The key step is the introduction of a nitrogen-containing functional group, most commonly a nitro group, via electrophilic nitration.

Synthesis of Positionally Isomeric Aminofluorenols (e.g., 1-Aminofluorene, 2-Aminofluorene (B1664046), 2,7-Diaminofluorene)

The synthesis of various aminofluorene isomers is crucial for structure-activity relationship studies in fields like materials science and medicinal chemistry. The primary route to these compounds involves the reduction of corresponding nitro precursors, which are typically synthesized by the nitration of fluorene itself.

Reduction of Nitrofluorene Precursors

The conversion of nitrofluorenes to aminofluorenes is the most common and well-established method for synthesizing these isomers. The synthesis begins with the nitration of fluorene, which can lead to a mixture of isomers, primarily 2-nitrofluorene, but also 2,7-dinitrofluorene (B108060) under more forcing conditions. chemmethod.comorgsyn.org These nitro compounds are then separated and reduced.

1-Aminofluorene: This isomer is synthesized by the reduction of 1-nitrofluorene. lookchem.com

2-Aminofluorene: A widely used method for the preparation of 2-aminofluorene is the reduction of 2-nitrofluorene. A variety of reducing systems have been proven effective. An Organic Syntheses procedure details the use of zinc dust and calcium chloride in aqueous alcohol. orgsyn.org Another highly efficient method employs hydrazine hydrate in the presence of a palladium-on-charcoal catalyst. chemmethod.com

2,7-Diaminofluorene (B165470): This important monomer is prepared by the reduction of 2,7-dinitrofluorene. ontosight.ai A range of reducing agents can be used for this double reduction. Common methods include using tin(II) chloride (SnCl₂) in hydrochloric acid, catalytic hydrogenation with H₂ gas over a palladium catalyst, or reaction with hydrazine hydrate and a catalyst. mdpi.comchemmethod.comchemicalbook.com

Table 2: Reagents for the Reduction of Nitrofluorenes to Aminofluorenes
Nitro PrecursorAmine ProductReducing SystemCitation
2-Nitrofluorene2-AminofluoreneZinc Dust / CaCl₂ / Aqueous Alcohol orgsyn.org
2-Nitrofluorene2-AminofluoreneHydrazine Hydrate / Pd-C / Ethanol chemmethod.com
2,7-Dinitrofluorene2,7-DiaminofluoreneSnCl₂·2H₂O / HCl / Acetic Acid mdpi.com
2,7-Dinitrofluorene2,7-DiaminofluoreneH₂ / Pd-C / THF/Methanol chemicalbook.com
7-Alkyl-2-nitrofluorene7-Alkyl-2-aminofluoreneSnCl₂·2H₂O / EtOH / EtOAc thieme-connect.com

Carboxyl Group Replacement Strategies

An alternative, though less direct, synthetic strategy for introducing an amino group onto a fluorene ring involves the chemical degradation of a carboxylic acid functional group. This approach is particularly useful if a specific fluorene carboxylic acid isomer is more accessible than the corresponding nitro compound. The primary reactions used for this transformation are the Curtius, Schmidt, and Hofmann rearrangements.

The Curtius Rearrangement involves the thermal decomposition of an acyl azide (B81097), derived from a carboxylic acid, into an isocyanate. wikipedia.orgorganic-chemistry.org This isocyanate is a versatile intermediate that can be hydrolyzed with water to yield a primary amine, with the loss of one carbon atom as CO₂. nih.govnih.gov The reaction is known to be tolerant of many functional groups, making it a powerful tool in organic synthesis. wikipedia.org The acyl azide precursor is typically formed by reacting a carboxylic acid derivative (like an acid chloride) with an azide salt, or by reacting the carboxylic acid directly with an azide-transfer agent like diphenylphosphoryl azide (DPPA). rsc.org

The Hofmann Rearrangement converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org The reaction proceeds by treating the amide with bromine or another source of electrophilic halogen in a basic solution to form an isocyanate intermediate, which is then hydrolyzed to the amine. wikipedia.orgthermofisher.com Modified procedures using reagents like N-bromoacetamide (NBA) or hypervalent iodine compounds have been developed to improve yields and substrate scope. organic-chemistry.orgresearchgate.net A synthetic route to 2-aminobiphenyl (B1664054) compounds has been reported that utilizes a Hofmann degradation of a fluorenone-derived intermediate.

While these rearrangements are standard methods in organic chemistry, their specific application for the synthesis of aminofluorenes from fluorene carboxylic acids is not extensively documented in readily available literature. Nonetheless, they represent a valid and powerful synthetic strategy for accessing these compounds from alternative precursors.

Stereoselective and Regioselective Synthetic Approaches for Functionalized Aminofluorenols

For applications in areas like asymmetric catalysis and advanced materials, precise control over the three-dimensional structure (stereoselectivity) and the specific placement of functional groups (regioselectivity) is paramount.

Regioselective Synthesis: Many classical electrophilic substitution reactions on the fluorene core, such as nitration or Friedel-Crafts alkylation, can produce mixtures of isomers that are difficult to separate. thieme-connect.com Modern synthetic methods have been developed to overcome this challenge. For example, a highly regioselective route to 7-alkyl-substituted 2-nitrofluorenes and their corresponding 2-amino derivatives has been described. thieme-connect.com This method utilizes a palladium-catalyzed Negishi coupling as a key step to build the fluorene skeleton from precisely functionalized precursors, ensuring that the substituents are placed only at the desired positions. thieme-connect.com Palladium-catalyzed cascade reactions have also been employed for the modular and regioselective synthesis of various polysubstituted fluorenes. rsc.org

Stereoselective Synthesis: The synthesis of a single enantiomer of a chiral aminofluorenol requires a stereoselective approach. The chirality can stem from the C9-alcohol, creating a stereocenter. Asymmetric synthesis can be achieved in several ways:

Asymmetric Reduction: The ketone of a fluorenone derivative can be reduced to a chiral alcohol using a chiral reducing agent or a catalyst.

Chiral Pool Synthesis: The synthesis can begin with a chiral starting material that already contains one or more of the desired stereocenters.

Conjugate Addition: Stereoselective Michael addition of a chiral lithium amide to an α,β-unsaturated ester is a powerful method for creating chiral β-amino acids and could be adapted for related structures. beilstein-journals.org

While the direct enantioselective synthesis of this compound is not widely reported, the principles of asymmetric synthesis are well-established. For instance, protocols for the stereoselective synthesis of chiral β-fluoro α-amino acids nih.gov and other complex chiral amines demonstrate the feasibility of controlling stereochemistry during C-N bond formation or subsequent transformations.

Reaction Mechanisms and Mechanistic Investigations Involving 3 Amino 9h Fluoren 9 Ol and Derivatives

Mechanism of Fluorenol Formation from Fluorenone Precursors

The most common method for synthesizing 3-Amino-9H-fluoren-9-ol is through the reduction of its corresponding ketone precursor, 3-aminofluorenone. This transformation is typically achieved using a hydride-donating reducing agent, such as sodium borohydride (B1222165) (NaBH₄). The reaction proceeds via a well-established two-step nucleophilic addition mechanism. study.comstudy.combrainly.com

Nucleophilic Attack by Hydride: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the fluorenone. study.combrainly.com This attack breaks the carbon-oxygen π-bond, with the electron pair moving onto the electronegative oxygen atom. This step results in the formation of a tetrahedral alkoxide intermediate. brainly.com

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a protic solvent, which is typically the alcohol solvent (e.g., methanol (B129727) or ethanol) used for the reaction, or through an aqueous or mild acid workup step. study.comstudy.com This proton transfer neutralizes the intermediate, yielding the final alcohol product, this compound.

StepDescriptionIntermediate/Product
1 A hydride ion (H⁻) from NaBH₄ attacks the carbonyl carbon of the fluorenone precursor.Tetrahedral alkoxide intermediate
2 The alkoxide intermediate is protonated by a solvent or during an acid workup.This compound

Cationic Rearrangements and Intermediate Species

Reactions involving derivatives of this compound can proceed through various cationic intermediates, leading to skeletal rearrangements and the formation of complex products.

While not a direct reaction of this compound itself, its derivatives can be involved in reactions that generate highly reactive intermediates such as allenes. Electrophilic addition to an allene (B1206475) can produce carbocationic intermediates. The regioselectivity of such an addition is governed by the stability of the resulting carbocation. For instance, the protonation of an allene at a terminal carbon atom leads to a kinetically favored vinyl cation, whereas protonation at the central carbon would form an allyl-like carbocation. msu.edu However, due to the orthogonal arrangement of the π-systems in allenes, the empty p-orbital of the initially formed cation at the central carbon cannot overlap with the adjacent π-bond, preventing immediate resonance stabilization. msu.edu This kinetic barrier often favors the formation of the vinyl cation. msu.edu The trapping of such strained cyclic allene intermediates is a modern strategy for assembling complex polycyclic scaffolds. nih.gov

Propargylic alcohols, which can be synthesized from fluorenone derivatives, are precursors to propargylic carbocations. The hydroxyl group of a propargylic alcohol can be protonated under acidic conditions, followed by the loss of water to generate a propargylic carbocation. These intermediates are challenging to control due to their high reactivity, which can lead to unwanted side products or polymerization. mdpi.com

However, the controlled generation and reaction of propargylic carbocations are synthetically useful. For example, they can act as electrophiles in propargylation reactions to form new carbon-carbon or carbon-heteroatom bonds. nih.gov The stability and reactivity of these carbocations are influenced by the substituents on the alkyne and the carbon bearing the charge, making them versatile yet sensitive intermediates in the functionalization of fluorene-based structures. mdpi.com

Oxazinium Intermediate Formation

The formation of an oxazinium intermediate is a critical mechanistic step observed in specific reactions involving derivatives of this compound. This transient heterocyclic species often plays a pivotal role in the generation of fluorescent products, a principle widely exploited in the design of chemosensors and imaging agents.

The process is frequently initiated by an enzymatic or chemical cleavage of a protecting group from a precursor molecule. This unmasking event triggers a spontaneous intramolecular cyclization cascade. A common example involves the enzymatic removal of a phosphate (B84403) group, which generates an unstable intermediate. This intermediate rapidly rearranges, leading to the formation of a quinone methide-like structure. The hydroxyl group at the 9-position of the fluorenol core then acts as an intramolecular nucleophile, attacking the electrophilic center of the quinone methide. This attack results in the closure of a six-membered ring, forming the transient oxazinium intermediate.

Due to its inherent instability, the oxazinium ring readily undergoes hydrolysis. This final step breaks the ring and yields the highly fluorescent this compound. The entire cascade is energetically favored by the restoration of the stable aromatic system of the fluorene (B118485) core.

Table 1: Step-wise Formation of Oxazinium Intermediate

Step Description Key Transformation
1. Initiation Enzymatic or chemical cleavage of a protecting group. Precursor → Unstable Intermediate
2. Cyclization Intramolecular nucleophilic attack of the 9-OH group. Unstable Intermediate → Oxazinium Ring

| 3. Hydrolysis | Spontaneous reaction with water. | Oxazinium Intermediate → this compound |

Nucleophilic and Electrophilic Reactivity of Fluorenol and Aminofluorenol Scaffolds

The chemical behavior of the fluorenol and aminofluorenol scaffolds is characterized by a rich interplay of nucleophilic and electrophilic properties, making them versatile platforms in synthetic chemistry.

Nucleophilic Reactivity: The primary sources of nucleophilicity in the this compound scaffold are the amino group, the hydroxyl group, and the electron-rich aromatic system.

Amino Group: The nitrogen atom at the 3-position possesses a lone pair of electrons, making it a potent nucleophilic center for reactions like alkylation, acylation, and arylation. Furthermore, its electron-donating nature enhances the nucleophilicity of the aromatic rings.

Hydroxyl Group: The oxygen atom of the hydroxyl group at the 9-position can act as a nucleophile, particularly in its deprotonated alkoxide form, enabling reactions such as ether and ester formation.

Aromatic System: The amino group activates the fluorene ring system, making the positions ortho and para to it susceptible to attack by electrophiles.

Electrophilic Reactivity: While inherently electron-rich, the aminofluorenol scaffold can be induced to exhibit electrophilic character.

9-Position: Oxidation of the 9-hydroxyl group to a carbonyl group forms a 9-fluorenone (B1672902) derivative. This transformation converts the C9 carbon from a nucleophilic (in the alcohol) to a highly electrophilic center, which is then susceptible to attack by a wide range of nucleophiles.

Transient Intermediates: As discussed in the formation of oxazinium intermediates, the scaffold can form transient electrophilic species, such as quinone methides, under specific reaction conditions. These intermediates are highly reactive towards nucleophiles.

Table 2: Summary of Reactive Sites in this compound

Site Type of Reactivity Common Reactions
3-Amino Group (Nitrogen) Nucleophilic Alkylation, Acylation, Arylation
9-Hydroxyl Group (Oxygen) Nucleophilic Etherification, Esterification
Aromatic Ring (C2, C4) Nucleophilic Electrophilic Aromatic Substitution

Biotransformation Pathways and Enzymatic Mechanisms of Fluorene Degradation

The environmental fate of fluorene, a polycyclic aromatic hydrocarbon (PAH), is largely determined by microbial degradation. Various microorganisms have evolved enzymatic machinery to break down this compound. Understanding these pathways provides insight into the potential biotransformation of its derivatives, like this compound.

Aerobic degradation of fluorene typically proceeds via several distinct pathways initiated by oxygenase enzymes. researchgate.net These enzymes introduce oxygen atoms into the aromatic structure, destabilizing it and facilitating subsequent ring cleavage.

Three major catabolic pathways have been identified:

Dioxygenation at C1 and C2: An initial attack by a dioxygenase at the 1 and 2 positions of the fluorene ring leads to the formation of a cis-1,2-dihydrodiol. researchgate.net This is followed by dehydrogenation and subsequent meta-cleavage of the aromatic ring. ethz.ch

Dioxygenation at C3 and C4: Alternatively, the enzymatic attack can occur at the 3 and 4 positions, also forming a cis-dihydrodiol, which is then channeled into intermediates like salicylic (B10762653) acid. researchgate.netnih.gov

Monooxygenation at C9: A third major pathway begins with monooxygenation at the C9 position to produce 9-fluorenol. nih.gov This alcohol is further oxidized to 9-fluorenone. Subsequent enzymatic reactions, including angular dioxygenation, cleave the five-membered ring and funnel the resulting intermediates into central metabolic pathways, often leading to phthalate. nih.gov

The presence of an amino group on the fluorene ring, as in this compound, would likely influence the regioselectivity of the initial enzymatic attack and introduce additional metabolic possibilities, such as N-deamination or N-oxidation, alongside the degradation of the core ring structure.

Under anaerobic conditions, the biotransformation of fluorene proceeds through different mechanisms, such as a sequence of hydration, hydrolysis, and decarboxylation reactions, as observed in sulfate-reducing bacteria. nih.gov

Table 3: Key Enzymes and Intermediates in Aerobic Fluorene Degradation

Enzyme Class Action Key Intermediate(s) Pathway
Dioxygenase Incorporates two oxygen atoms cis-1,2- or cis-3,4-dihydrodiols C1/C2 or C3/C4 Pathway researchgate.net
Dehydrogenase Oxidizes dihydrodiols Dihydroxyfluorenes (Catechols) C1/C2 or C3/C4 Pathway
Monooxygenase Incorporates one oxygen atom 9-Fluorenol C9 Pathway nih.gov

Derivatization and Functionalization Strategies of the Fluorene Core

C-9 Position Functionalization

The C-9 position of the fluorene (B118485) ring is particularly reactive due to the acidity of its protons in the parent fluorene or the electrophilicity of the carbonyl carbon in fluorenone precursors. mdpi.com This reactivity is central to creating a wide array of derivatives.

The synthesis of 9,9-disubstituted fluorene derivatives is a crucial strategy to enhance the stability of the fluorene scaffold and to introduce specific functionalities. mdpi.com Starting from a 3-amino-9-fluorenone (B181642) precursor, the C-9 position can be readily functionalized. The target compound, 3-Amino-9h-fluoren-9-ol, represents a mono-substituted intermediate in this process. To achieve disubstitution, a second group is introduced, often by replacing the hydroxyl group or by performing sequential additions to the fluorenone.

One common method involves the reaction of fluorene propargylic alcohols (a class of 9-hydroxy-9-alkynyl fluorenes) with various nucleophiles in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂). rsc.orgnih.gov This approach generates highly functionalized 9,9-disubstituted fluorenes. For instance, the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with isatin (B1672199) imines yields complex spiro-derivatives. rsc.org Another fundamental approach is the sequential alkylation of fluorene at the C-9 position using a strong base like potassium hydroxide (B78521) (KOH) followed by an alkyl halide. mdpi.comresearchgate.net

The following table illustrates representative transformations for creating 9,9-disubstituted fluorenes from a fluorene precursor.

Starting MaterialReagentsResulting C-9 SubstituentsReference
Fluorene1. KOH, DMSO2. CH₃I-CH₃, -CH₃ mdpi.com
Fluorene1. NaOCH₃, DMSO/CH₃OH2. (CH₂O)n-CH₂OH, -CH₂OH mdpi.com
9-(Phenylethynyl)-9H-fluoren-9-olN-methyl-7-azaindole, BF₃·OEt₂-C≡CPh, 3-(N-methyl-7-azaindole) nih.gov
Fluorene2-(Bromomethyl)pyridine, KOH, Toluene (B28343)/H₂O-(Pyridin-2-yl)methyl, -(Pyridin-2-yl)methyl mdpi.com

This table presents general reactions on the fluorene core; specific application to the 3-amino substituted system would require optimization.

The synthesis of this compound itself is a prime example of a nucleophilic addition reaction. The process starts with 3-amino-9-fluorenone, where the C-9 carbonyl carbon is electrophilic. This carbon is susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.comyoutube.com The addition of a hydride reagent, such as sodium borohydride (B1222165) (NaBH₄), to 3-amino-9-fluorenone would result in the formation of this compound.

This reaction is fundamental to creating a family of 9-substituted-9-fluorenol derivatives. The choice of nucleophile determines the nature of the substituent introduced at the C-9 position.

Organometallic Reagents : Grignard reagents (R-MgBr) and organolithium reagents (R-Li) are powerful nucleophiles that can introduce various alkyl or aryl groups at the C-9 position. For example, reacting 3-amino-9-fluorenone with methylmagnesium bromide would yield 3-amino-9-methyl-9H-fluoren-9-ol.

Cyanide : The addition of a cyanide ion (e.g., from NaCN) to the carbonyl group forms a cyanohydrin derivative. youtube.com

Alkynes : Acetylide anions, generated from terminal alkynes, can add to the C-9 carbonyl to produce 9-alkynyl-9-fluorenol derivatives, which are valuable intermediates for further reactions. nih.gov

The general mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation (typically during aqueous workup) yields the final 9-fluorenol product. youtube.com

Functionalization at Aromatic Ring Positions (e.g., C-2, C-3, C-7)

Modifying the aromatic backbone of the fluorene core allows for the extension of the conjugated system and the introduction of diverse chemical properties.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on aromatic rings. mdpi.com To apply this to the 3-aminofluorene scaffold, a halogenated precursor is typically required, for example, 2-bromo-3-aminofluorene or 7-bromo-3-aminofluorene. Reactions like the Suzuki-Miyaura coupling (using boronic acids or esters), Heck coupling (using alkenes), and Buchwald-Hartwig amination (using amines) can be employed. mdpi.comresearchgate.net

The Suzuki-Miyaura reaction, for instance, involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. uwindsor.ca This would allow for the introduction of new aryl or vinyl groups at specific positions on the fluorene ring system. A key challenge in these reactions is the presence of the free amino group, which can coordinate to the palladium catalyst and inhibit its activity. nih.gov In some cases, protection of the amino group may be necessary to achieve high yields.

Reaction NameCoupling PartnerBond FormedTypical Catalyst/Reagents
Suzuki-MiyauraR-B(OH)₂C-C (Aryl-Aryl)Pd(PPh₃)₄, Base (e.g., Na₂CO₃)
HeckAlkeneC-C (Aryl-Vinyl)Pd(OAc)₂, Ligand (e.g., PPh₃), Base
SonogashiraTerminal AlkyneC-C (Aryl-Alkynyl)Pd/Cu catalyst, Base
Buchwald-HartwigAmine (R₂NH)C-N (Aryl-Amine)Pd catalyst, Ligand (e.g., RuPhos), Base

The primary amino group at the C-3 position of this compound is a reactive handle for derivatization. One of the most direct functionalization methods is the formation of a Schiff base (or imine). This reaction involves the condensation of the primary amine with an aldehyde or a ketone, typically under acid or base catalysis, to form a C=N double bond. wikipedia.orgscispace.com

The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. This intermediate then dehydrates to yield the stable imine product. scispace.com This strategy has been used to synthesize a variety of fluorene-based Schiff base derivatives by reacting aminofluorenes with different aromatic aldehydes. chemprob.org These derivatives are of interest for their potential applications in materials science and coordination chemistry. nih.gov The presence of the 9-hydroxyl group is not expected to interfere with this transformation.

Synthesis of Heterocycle-Fused Fluorene Derivatives

Fusing heterocyclic rings to the fluorene framework can dramatically alter its electronic properties and molecular architecture. Starting with 3-aminofluorene derivatives, several strategies can be employed to construct new rings. These methods often rely on the reactivity of the amino group and the adjacent C-2 or C-4 positions of the aromatic ring.

For example, a 2,3-diaminofluorene (B1617899) precursor (which could potentially be synthesized from a 2-nitro-3-aminofluorene intermediate) could be reacted with α-dicarbonyl compounds to form fused pyrazine (B50134) or quinoxaline (B1680401) rings. Similarly, reactions of 3-aminofluorene precursors that have been functionalized at the C-2 position can lead to a variety of fused systems. Diversity-oriented synthesis approaches often use multicomponent reactions to build complex heterocyclic systems onto an existing core. frontiersin.org The synthesis of indenofluorene derivatives, which contain an s-indacene (B1235719) core, highlights how fusing five-membered rings can tune the electronic structure for specific applications. uoregon.edu

Design and Synthesis of Advanced Fluorene-Based Chemical Probes

The fluorene scaffold, a tricyclic aromatic hydrocarbon, has garnered significant attention in the development of chemical probes due to its unique photophysical properties, including high quantum yield and environmental sensitivity. The strategic introduction of functional groups onto the fluorene core allows for the fine-tuning of its optical characteristics and the introduction of specific recognition moieties for target analytes. Among the various functionalized fluorene derivatives, this compound serves as a key building block in the design and synthesis of advanced chemical probes for a range of applications.

The amino group at the C3 position and the hydroxyl group at the C9 position of this compound offer versatile handles for further chemical modifications. These functional groups can be readily derivatized to introduce recognition units, such as metal chelators, enzyme substrates, or reactive groups for specific biomolecules. Furthermore, the inherent fluorescence of the fluorene core can be modulated through these modifications, leading to the development of "turn-on" or "turn-off" fluorescent probes.

A notable example of the application of a this compound derivative is in the development of a fluorescent probe for the detection of palladium. Researchers have synthesized a probe where the amino group of the fluorene derivative is functionalized with a palladium-specific reactive moiety. In the absence of palladium, the probe exhibits weak fluorescence. However, upon interaction with palladium, a chemical reaction is triggered that leads to a significant enhancement of the fluorescence signal, enabling the sensitive and selective detection of this metal ion.

The synthesis of these advanced probes often involves multi-step reaction sequences. A general synthetic strategy for creating a palladium-detecting probe starting from a fluorene derivative is outlined below:

StepReactant 1Reactant 2Reagents and ConditionsProduct
12-NitrofluoreneNaOH, H2O2Heat2-Nitro-9-fluorenone
22-Nitro-9-fluorenoneNaBH4Methanol (B129727)2-Nitro-9-fluorenol
32-Nitro-9-fluorenolSnCl2·2H2OEthanol, HCl2-Amino-9-fluorenol (B1265422)
42-Amino-9-fluorenolAllyl ChloroformateDichloromethane, TriethylamineFluorenyl-allylcarbamate
5Fluorenyl-allylcarbamatePd(PPh3)4TetrahydrofuranFinal Probe

This synthetic pathway highlights the conversion of a simple fluorene starting material into a sophisticated chemical tool. The initial steps focus on the introduction and modification of functional groups at the C2 and C9 positions. The final step involves the crucial introduction of the palladium-sensitive trigger, which is key to the probe's function. The resulting probe demonstrates a "turn-on" fluorescence response upon reaction with palladium, which removes the allylcarbamate protecting group and restores the fluorescence of the aminofluorenol fluorophore.

The design of such probes relies on a deep understanding of reaction mechanisms and photophysical principles. The choice of the recognition moiety, the linker connecting it to the fluorophore, and the specific functionalization sites on the fluorene core are all critical parameters that determine the probe's sensitivity, selectivity, and response time. The versatility of this compound and its derivatives continues to make them valuable platforms for the development of novel chemical probes for various analytical and biomedical applications.

Spectroscopic and Structural Elucidation of 3 Amino 9h Fluoren 9 Ol and Its Analogs

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a powerful technique for determining the three-dimensional arrangement of atoms within a crystal. This method provides precise information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. In the study of fluorene (B118485) derivatives, single-crystal X-ray diffraction analysis has been instrumental in elucidating their molecular geometry, conformation, and packing in the solid state.

Spectrophotometric Characterization of Photophysical Properties

The photophysical properties of fluorescent molecules are dictated by their electronic structure and how they interact with their environment. Spectrophotometric techniques are essential for characterizing these properties, including light absorption and emission, and for quantifying their efficiency. Due to the limited availability of specific data for 3-Amino-9H-fluoren-9-ol, this section will focus on the detailed photophysical analysis of a closely related analog, 2-amino-7-isocyanofluorene (2,7-ICAF), to provide insights into the behavior of amino-substituted fluorene derivatives. mdpi.com

The absorption and emission spectra of a molecule reveal information about its electronic transitions. The absorption spectrum shows the wavelengths of light a molecule absorbs to move to an excited state, while the emission spectrum shows the wavelengths of light emitted as the molecule returns to the ground state.

For the analog 2-amino-7-isocyanofluorene (2,7-ICAF), a "push-pull" type dye, the absorption and emission spectra have been studied in various solvents. mdpi.com This compound exhibits an intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing isocyano group upon excitation. mdpi.com The absorption maxima (λAbs) and emission maxima (λEm) are solvent-dependent, a phenomenon known as solvatochromism.

Absorption and Emission Maxima of 2-amino-7-isocyanofluorene (2,7-ICAF) in Various Solvents mdpi.com
SolventDielectric Constant (εr)Absorption Maxima (λAbs) [nm]Emission Maxima (λEm) [nm]
Toluene (B28343)2.38346367
Dichloromethane (DCM)8.93355395
Acetone20.7357408
Acetonitrile (ACN)37.5357411
Dimethyl sulfoxide (B87167) (DMSO)46.7367418

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a direct consequence of the differential solvation of the ground and excited states of the molecule. For polar molecules like 2,7-ICAF, an increase in solvent polarity typically leads to a red-shift (bathochromic shift) in the emission spectrum, as the more polar excited state is stabilized to a greater extent than the ground state.

The data for 2,7-ICAF clearly demonstrates a positive solvatochromism, with the emission maximum shifting from 367 nm in the nonpolar solvent toluene to 418 nm in the highly polar solvent DMSO, representing a solvatochromic range of 51 nm. mdpi.com This behavior is indicative of a significant increase in the dipole moment of the molecule upon excitation, consistent with an intramolecular charge transfer process. mdpi.com

The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. It is a measure of the energy lost as non-radiative relaxation from the initially excited state to the relaxed fluorescent state. A larger Stokes shift is often desirable for applications in fluorescence imaging to minimize self-absorption and improve signal-to-noise ratio.

The Stokes shift for 2,7-ICAF can be calculated from its absorption and emission data in different solvents.

Stokes Shift of 2-amino-7-isocyanofluorene (2,7-ICAF) in Various Solvents mdpi.com
SolventAbsorption Maxima (λAbs) [nm]Emission Maxima (λEm) [nm]Stokes Shift (Δν) [nm]
Toluene34636721
Dichloromethane (DCM)35539540
Acetone35740851
Acetonitrile (ACN)35741154
Dimethyl sulfoxide (DMSO)36741851

The Stokes shift for 2,7-ICAF increases with solvent polarity, which is consistent with the stabilization of the excited state in more polar environments.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is a key characteristic of a good fluorophore.

The quantum yield of 2,7-ICAF shows a strong dependence on the solvent environment. mdpi.com In nonprotic solvents, it exhibits high quantum yields, ranging from 70% to 95%. mdpi.com However, its fluorescence is completely quenched in water. This high brightness in nonpolar environments and quenching in aqueous media can be advantageous for specific applications such as biolabeling. mdpi.com

Fluorescence Quantum Yield (Φf) of 2-amino-7-isocyanofluorene (2,7-ICAF) in Various Solvents mdpi.com
SolventQuantum Yield (Φf) [%]
Toluene95
Dichloromethane (DCM)70
Acetone-
Acetonitrile (ACN)-
Dimethyl sulfoxide (DMSO)-
Water~0

Note: Quantum yield data for Acetone, Acetonitrile, and DMSO were not provided in the source.

Advanced Material Science Applications of Functionalized Fluorene Compounds

Optoelectronic Materials

Optoelectronic materials are at the core of modern technologies that bridge the gap between electronics and light. Functionalized fluorene (B118485) compounds are widely explored in this area due to their inherent properties. However, the application of 3-Amino-9h-fluoren-9-ol in several key areas of optoelectronics is not yet documented in publicly available scientific literature.

There is currently no available research data detailing the specific use or performance of this compound in the fabrication of Organic Light-Emitting Diodes (OLEDs). While the broader family of fluorene derivatives is extensively used in OLEDs as emitters, hosts, and charge-transporting materials, the specific contributions of this compound have not been reported.

Photochromic systems are characterized by their ability to undergo a reversible change in color upon exposure to light. A review of scientific literature reveals no studies or reports on the photochromic properties or applications of this compound.

Photoconductors are materials whose electrical conductivity increases upon the absorption of light. There is no available research data to suggest that this compound has been investigated for or applied in photoconductive materials or devices.

An exciplex, or excited-state complex, is formed between an electron donor and an electron acceptor in an excited state. While direct research on this compound as an exciplex emitter is limited, a study on its isomer, 2-Amino-9-Hydroxy Fluorene, has provided some insights. Research on the fluorescence quenching of 2-Amino-9-Hydroxy Fluorene by chloromethanes indicates the formation of a charge-transfer nonemissive exciplex. researchgate.net The bimolecular quenching-rate constants (kq) were found to be dependent on the electron affinity of the quenchers and the polarity of the solvent, which supports the exciplex formation mechanism. researchgate.net

Table 1: Research Findings on a Related Isomer

Compound Interaction Observation

Semiconductor Materials

The potential of a material to act as a semiconductor is dependent on its electronic band structure. There is no specific information available in scientific literature that characterizes or evaluates the semiconductor properties of this compound.

Solar Cell Technologies (e.g., Hole Transporting Materials in Perovskite Solar Cells)

Perovskite solar cells have gained significant attention as a next-generation photovoltaic technology. Hole Transporting Materials (HTMs) are a critical component in these cells, facilitating the efficient extraction and transport of positive charge carriers. While various functionalized fluorene compounds have been successfully employed as HTMs, there is no published research that specifically investigates or reports the use of this compound in this capacity. The broader class of spiro[fluorene-9,9′-xanthene] derivatives, for example, has been explored for this purpose, but a direct link to the application of this compound is not established in the available literature. whiterose.ac.ukresearchgate.net

Table 2: Mentioned Compounds

Compound Name
This compound
2-Amino-9-Hydroxy Fluorene

Sensing Applications

The unique photophysical properties of the fluorene scaffold are harnessed to create highly sensitive and selective sensors for various analytes.

Fluorescent sensors are instrumental in detecting metal ions, which play crucial roles in biological and environmental systems. mdpi.comnih.gov Functionalized fluorene derivatives have emerged as powerful chemosensors for metal ions due to their strong fluorescence and the ability to modulate their electronic properties upon ion binding.

A notable example is a novel fluorene derivative designed for the detection of Zinc (Zn²+). nih.gov This sensor demonstrates high sensitivity and selectivity for Zn²+ in both organic and aqueous environments. Research findings indicate that the complexation process between the sensor molecule and the metal ion corresponds to a 1:1 stoichiometry, with binding constants in the range of (2–3)·10⁵ M⁻¹. nih.gov The interaction with Zn²+ induces significant changes in the sensor's absorption and fluorescence spectra, allowing for ratiometric fluorescence detection with a good dynamic range of 10⁻⁴ to 10⁻⁶ M. nih.gov The development of such sensors showcases the potential of the fluorene core in creating effective tools for in vitro medical diagnostics and real-time biological imaging. mdpi.com

Table 1: Metal Ion Sensing Properties of a Functionalized Fluorene Derivative for Zn²⁺ Detection

Property Value Source
Target Ion Zn²⁺ nih.gov
Stoichiometry 1:1 nih.gov
Binding Constant (2–3)·10⁵ M⁻¹ nih.gov
Dynamic Range 10⁻⁴ to 10⁻⁶ M nih.gov

Electrochemical biosensors are analytical devices that combine a biological recognition element with an electrochemical transducer to detect a target analyte. nih.gov The fundamental principle involves the interaction of the analyte with the biorecognition component (such as enzymes, antibodies, or nucleic acids), which generates a biological response. nih.gov This response is then converted into a measurable electronic signal by the transducer. nih.gov There are four main types of electrochemical biosensors: amperometric, potentiometric, impedimetric, and conductometric, each relying on a different electrical property to quantify the analyte. nih.gov

The development of non-enzymatic biosensors using electroactive materials is a growing area of research. nih.gov Conjugated organic molecules, including those based on the fluorene scaffold, possess inherent redox activity, making them suitable candidates for transducer materials. The electroactive nature of the fluorene core allows it to participate in electron transfer processes that can be modulated by the presence of a target analyte. While the direct application of this compound in electrochemical biosensors is a subject of ongoing research, the broader class of fluorene-based conjugated polymers is recognized for its charge-injecting and transporting properties, which are essential for the fabrication of sensitive electrochemical sensing platforms.

Two-Photon Absorbing Systems for Advanced Imaging

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, typically in the near-infrared (NIR) region, to reach an excited state that would normally be accessed by a single photon of higher energy (e.g., in the visible or UV range). ucf.edunih.gov This phenomenon offers significant advantages for fluorescence microscopy, including deeper tissue penetration, reduced photodamage to biological samples, and higher spatial resolution. nih.govucf.edunih.gov

The extended π-conjugated system of the fluorene core makes it an excellent chromophore for designing molecules with large 2PA cross-sections (σ₂), a measure of the efficiency of the 2PA process. ucf.edu By functionalizing the fluorene unit with electron-donating and electron-accepting groups, the 2PA properties can be significantly enhanced. For instance, a fluorene-based probe developed for Zn²⁺ sensing also exhibits efficient two-photon absorption, with a two-photon action cross-section of approximately 90–130 GM (Goeppert-Mayer units) for the ligand-metal complex. nih.gov This dual functionality makes it a promising candidate for two-photon fluorescence microscopy (2PFM) imaging and sensing of metal ions in biological systems. nih.gov Other fluorene derivatives have demonstrated even larger 2PA cross-sections, with values as high as 1300 x 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹ (1300 GM). ucf.edu

Table 2: Two-Photon Absorption (2PA) Properties of Selected Fluorene Derivatives

Fluorene Derivative 2PA Cross-Section (σ₂) Wavelength Source
Fluorene-Phosphonate Dye 650 GM Not Specified ucf.edu
Fluorene-Nitro Dye 1300 GM Not Specified ucf.edu
Fluorene-based Zn²⁺ Probe 90-130 GM 640-900 nm nih.gov

Fluorene-Based Copolymers and Polymers with Electrochromic Properties

Electrochromism is the phenomenon where a material undergoes a reversible change in its optical properties (color) in response to an applied electrical voltage. mdpi.comgatech.edunih.gov This property is central to applications such as smart windows, non-emissive displays, and camouflage materials. mdpi.com Conjugated polymers, particularly those incorporating fluorene units, are highly attractive for electrochromic applications due to their high luminescence, good charge mobility, and thermal stability. researchgate.netnih.gov

The synthesis of fluorene-based copolymers, often through methods like the palladium-catalyzed Suzuki coupling reaction, allows for the creation of materials with tunable electrochromic behavior. 20.210.105 By combining electron-donating fluorene units with electron-accepting (acceptor) units in a donor-acceptor (D-A) architecture, the bandgap and color of the resulting polymer can be precisely controlled. researchgate.net For example, a series of copolymers derived from 9,9-dioctylfluorene and 4,7-di-2-thienyl-2,1,3-benzothiadiazole (DBT) exhibit saturated red emission, with the emission peak shifting from 628 nm to 674 nm as the DBT content increases. 20.210.105 Other fluorene-containing polymers exhibit high optical contrast in the near-infrared (NIR) region, making them promising for NIR electrochromic devices. mdpi.com The choice of donor unit, such as alkyl-substituted fluorene, can lead to materials with multichromic properties. mdpi.com

Table 3: Electro-Optical Properties of a Fluorene-Containing Copolymer

Property Description Source
Architecture Donor-Acceptor (D-A) Copolymer mdpi.comresearchgate.net
Donor Unit 9,9-dioctylfluorene mdpi.com20.210.105
Optical Properties Higher optical contrast in NIR vs. visible region mdpi.com

Catalytic Roles and Applications

Organocatalysis Utilizing Fluorenol Scaffolds

Organocatalysis, the use of small organic molecules as catalysts, has become a cornerstone of modern asymmetric synthesis. Primary and secondary amines are among the most powerful classes of organocatalysts, capable of activating substrates through the formation of nucleophilic enamines or electrophilic iminium ions.

The 3-amino-9h-fluoren-9-ol structure contains a primary amine and a hydroxyl group, making it a potential bifunctional organocatalyst. The amine can engage in enamine or iminium ion catalysis, while the hydroxyl group can provide additional activation or stereochemical control through hydrogen bonding. This dual functionality is reminiscent of naturally occurring amino acids like proline, which effectively catalyze reactions such as aldol (B89426) and Mannich reactions through a bifunctional mechanism. youtube.com Chiral primary amines derived from natural sources have proven to be highly versatile and powerful catalysts in a wide range of enantioselective organic reactions. rsc.org The rigid fluorenol backbone could impart specific steric and electronic properties to a catalyst, potentially influencing the stereochemical outcome of a reaction.

While direct studies employing this compound as an organocatalyst are not prominent, the principles of amine organocatalysis suggest its potential. For instance, in a Michael addition, the amine could activate a ketone or aldehyde donor, while the hydroxyl group could coordinate to the Michael acceptor, organizing the transition state to favor a specific stereoisomer.

Table 1: Examples of Amine-Based Organocatalysis

Reaction Type Catalyst Type Substrate Activation Typical Products
Aldol Reaction Proline (Secondary Amine) Enamine formation (nucleophilic) β-Hydroxy carbonyls
Mannich Reaction Chiral Primary Amine Iminium ion formation (electrophilic) β-Amino carbonyls
Michael Addition Chiral Diamine Enamine/Iminium & H-Bonding 1,5-Dicarbonyl compounds

Lewis Acid Catalysis in Organic Transformations

Lewis acid catalysis involves the acceleration of reactions through the interaction of an electron-deficient species (the Lewis acid) with an electron-rich substrate. While this compound itself, with its electron-donating amino and hydroxyl groups, is a Lewis base, the fluorene (B118485) scaffold can be modified to create potent Lewis acids.

For example, substituting the carbon at the 9-position with boron and adding electron-withdrawing groups to the aromatic rings can generate highly Lewis-acidic borafluorene derivatives. researchgate.net These compounds have shown superior catalytic activity in reactions like C-F bond functionalization compared to common Lewis acids such as tris(pentafluorophenyl)borane. researchgate.net Similarly, Lewis acid-catalyzed Friedel-Crafts acetylation of the parent 9H-fluorene has been studied extensively, demonstrating the scaffold's compatibility with Lewis acidic conditions. researchgate.netumich.edu

Furthermore, the synthesis of silafluorene (dibenzosilole) derivatives, which are valuable in organic functional materials, can be achieved via a double sila-Friedel-Crafts reaction catalyzed by a borane (B79455) Lewis acid. rsc.org This highlights the utility of the core fluorene structure in Lewis acid-mediated cyclizations. While the amino and hydroxyl groups of this compound would likely interfere with or be targeted by strong Lewis acids, its derivatives could be designed where these groups direct the catalytic activity or where the fluorene skeleton is transformed into a Lewis acidic center.

Table 2: Lewis Acid Catalysis Involving Fluorene-type Scaffolds

Catalyst Type Reaction Role of Fluorene Scaffold Reference
Perfluorinated 9-Borafluorene C-F Bond Functionalization Forms the core of the Lewis acidic center researchgate.net
Aluminum Chloride (AlCl₃) Friedel-Crafts Acetylation Substrate undergoing electrophilic substitution researchgate.netumich.edu

Photocatalysis and Photoredox Systems

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates under mild conditions. kit.edu Amines are frequently used in photoredox catalysis, often as sacrificial electron donors to regenerate the active state of the photocatalyst. nih.gov The tertiary amine's lone pair of electrons can reductively quench the excited state of a photocatalyst, leading to the formation of a potent amine radical cation. nih.gov

The this compound molecule possesses an amine group that could readily participate in such photoredox cycles. Upon photoexcitation, a photocatalyst can abstract an electron from the amine, initiating a reaction cascade. This principle has been applied in the α-C–H functionalization of primary amines. nih.gov

Additionally, the fluorenol moiety itself is photoactive. Laser flash photolysis studies of 9-fluorenol have demonstrated the generation of the 9-fluorenol radical cation and the 9-fluorenyl cation. acs.org This inherent photochemical reactivity suggests that the aminofluorenol scaffold could potentially be developed into a novel organic photocatalyst, where the chromophoric fluorene system absorbs light and the amino group participates in the subsequent electron transfer events.

Table 3: Components of Photoredox Catalysis Relevant to the Aminofluorenol Structure

Component Role in Photoredox Cycle Example from Literature
Organic Amine Reductive quencher, electron donor Tertiary amines used to regenerate photocatalysts nih.gov
Photocatalyst Light absorption and electron transfer Ruthenium and Iridium polypyridyl complexes kit.edu
Substrate Radical precursor Unactivated olefins, alkylamines nih.govrsc.org

Role in Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. The efficiency and selectivity of these reactions are heavily dependent on the ligands coordinated to the palladium center. The amino group in this compound can function as a potential N-donor ligand for a palladium catalyst.

Amino acids, such as proline, have been successfully used as ligands in palladium(II)-catalyzed oxidative coupling reactions. mdpi.com The chelation of the amino acid to the palladium center influences the catalytic activity and can induce enantioselectivity. mdpi.com By analogy, the amino and hydroxyl groups of this compound could form a bidentate N,O-ligand, creating a specific coordination environment around a palladium atom. This could be beneficial in reactions like Suzuki, Heck, or Sonogashira couplings.

The fluorene motif itself is often the target of palladium-catalyzed synthesis. Methods have been developed for the palladium-catalyzed synthesis of fluorenes via annulation of o-alkynyl biaryls and for the synthesis of fluoren-9-ones through cyclocarbonylation of o-halobiaryls. nih.govacs.orgresearchgate.net In these contexts, using a functionalized fluorene derivative like this compound as a ligand could offer unique steric or electronic effects, potentially leading to novel reactivity or improved catalytic performance.

Table 4: Palladium-Catalyzed Reactions Related to Fluorene Chemistry

Reaction Name Purpose Role of Palladium Catalyst
Suzuki Coupling C-C bond formation Catalyzes coupling of boronic acids and organic halides
Cyclocarbonylation Synthesis of fluoren-9-ones Catalyzes the incorporation of CO and cyclization
Annulation Synthesis of fluorenes Promotes intramolecular C-H activation or hydroarylation

Brønsted Acid Catalysis in Organic Synthesis

Brønsted acid catalysis involves the transfer of a proton to a substrate to enhance its reactivity. While the amino group of this compound is basic, its corresponding conjugate acid—the ammonium (B1175870) ion—can act as a Brønsted acid. The hydroxyl group is also a very weak Brønsted acid.

Chiral Brønsted acids, particularly those derived from phosphoric acids, have emerged as powerful catalysts for enantioselective reactions. nih.govresearchgate.net These catalysts typically activate electrophiles, such as imines, by protonation. While this compound is not a strong Brønsted acid, it can function as a co-catalyst or a proton shuttle. In some photoredox reactions, for example, the addition of a weak Brønsted acid has been shown to dramatically increase reaction efficiency by facilitating key bond-forming steps. nih.gov

The aminofluorenol could play a role in reactions where a localized proton source is required to activate a substrate that is bound to another part of the catalyst, a concept known as bifunctional catalysis. For instance, in an intramolecular aza-Michael reaction, a chiral Brønsted acid can catalyze the cyclization to form dihydroquinolinones with high enantioselectivity, demonstrating the power of proton transfer in controlling stereochemistry. researchgate.net The strategic placement of the amino and hydroxyl groups on the rigid fluorene scaffold could be exploited in the design of new bifunctional catalysts that utilize Brønsted acid/base interactions.

Electrochemical Behavior and Applications

Redox Properties of Fluorenols and Aminofluorenols

The redox behavior of fluorenol and aminofluorenol derivatives is primarily dictated by the presence of the hydroxyl (-OH) and amino (-NH2) functional groups attached to the fluorene (B118485) aromatic system. Both of these groups are electrochemically active and can undergo oxidation processes. The fluorene moiety itself can also participate in redox reactions, typically involving the formation of radical anions and dianions under reducing conditions.

In the case of aminophenols, which serve as a good model for understanding the redox properties of 3-Amino-9h-fluoren-9-ol, the electrochemical oxidation is a pH-dependent process that involves the transfer of electrons and protons. The oxidation of p-aminophenol, for instance, is a two-electron, two-proton process that results in the formation of a quinoneimine species. The position of the amino and hydroxyl groups on the aromatic ring significantly influences the oxidation potential. Generally, ortho and para substitutions lead to lower oxidation potentials compared to meta substitutions, making them more susceptible to oxidation.

The redox potential of phenolic compounds is also influenced by the pH of the solution, with the potential generally decreasing as the pH increases. This is due to the deprotonation of the phenolic hydroxyl group at higher pH values, which facilitates the removal of an electron. Similarly, the amino group's protonation state, which is also pH-dependent, will affect its ease of oxidation.

For a compound like this compound, it is anticipated that the electrochemical behavior would be a composite of the properties of the fluorenol and aminophenol systems. The presence of both an amino and a hydroxyl group on the fluorene structure would likely lead to complex, pH-dependent redox chemistry.

Table 1: Predicted Redox Properties of this compound based on Analogous Compounds
PropertyPredicted CharacteristicBasis for Prediction
Primary Oxidation SiteAmino and/or Hydroxyl GroupKnown reactivity of aminophenols
pH DependenceSignificantProton involvement in the oxidation of both amino and hydroxyl groups
Electron TransferLikely a multi-electron processAnalogous to the two-electron oxidation of p-aminophenol
ReversibilityQuasi-reversible to irreversibleCommon for oxidation of aminophenols, often followed by chemical reactions of the product

Voltammetric Analysis of Electrochemical Pathways

Voltammetric techniques, such as cyclic voltammetry (CV), are powerful tools for investigating the electrochemical pathways of redox-active molecules. A cyclic voltammogram provides information about the oxidation and reduction potentials of a compound, the number of electrons transferred in the redox process, and the stability of the electrochemically generated species.

For a compound like this compound, a cyclic voltammogram would be expected to show at least one anodic (oxidation) peak corresponding to the oxidation of the amino and/or hydroxyl group. The exact potential of this peak would be dependent on the experimental conditions, including the pH of the electrolyte solution and the scan rate. The oxidation mechanism of aminophenols often involves the initial formation of a radical cation, which can then undergo further reactions, such as dimerization or reaction with solvent molecules.

The electrochemical oxidation of o-aminophenol, for example, has been shown to proceed through the formation of a radical cation, which can then dimerize through either C-C or C-N coupling. A similar pathway could be envisioned for this compound, where the initial oxidation product could undergo subsequent chemical reactions, leading to the formation of new electroactive species or a polymeric film on the electrode surface.

The effect of scan rate on the cyclic voltammogram can provide insights into the nature of the electrode process. For a diffusion-controlled process, the peak current is proportional to the square root of the scan rate, while for an adsorption-controlled process, the peak current is directly proportional to the scan rate. Studies on 4-aminophenol (B1666318) have shown that at a bare carbon paste electrode, the process is diffusion-controlled, while at a surfactant-modified electrode, it becomes adsorption-controlled.

Table 2: Hypothetical Voltammetric Data for this compound in 0.1 M Phosphate (B84403) Buffer (pH 7.0)
ParameterHypothetical ValueSignificance
Anodic Peak Potential (Epa)~ +0.4 to +0.6 V (vs. Ag/AgCl)Potential at which oxidation occurs.
Cathodic Peak Potential (Epc)~ +0.3 to +0.5 V (vs. Ag/AgCl)Potential at which the oxidized species is reduced.
Peak Separation (ΔEp = Epa - Epc)> 59/n mV (where n is the number of electrons)Indicates a quasi-reversible or irreversible process.
Peak Current Ratio (Ipa/Ipc)≠ 1Suggests that the oxidized species is not stable and may undergo follow-up chemical reactions.

Electrochemical Sensor Development and Fundamental Principles

The rich electrochemical behavior of aminophenol-containing compounds makes them excellent candidates for the development of electrochemical sensors. An electrochemical sensor is a device that converts a chemical signal (the concentration of an analyte) into an electrical signal. The fundamental principle behind the operation of a voltammetric sensor is the measurement of the current generated by the oxidation or reduction of the target analyte at an electrode surface.

For a sensor designed to detect this compound, the working electrode would be poised at a potential sufficient to oxidize the compound. The resulting current would be proportional to the concentration of this compound in the sample. To enhance the sensitivity and selectivity of the sensor, the surface of the working electrode is often modified with materials that can preconcentrate the analyte or catalyze its electrochemical reaction.

Various materials have been used to modify electrodes for the detection of aminophenols, including graphene-chitosan composites, carbon nanotubes, and metal nanoparticles. These materials can increase the effective surface area of the electrode, improve the rate of electron transfer, and lower the overpotential required for the redox reaction.

The development of an electrochemical sensor for this compound would involve several key steps:

Selection of Electrode Material: A suitable substrate electrode, such as glassy carbon or a screen-printed electrode, would be chosen.

Electrode Modification: The electrode surface would be modified with a material that has a high affinity for this compound or that can enhance its electrochemical signal.

Optimization of Experimental Conditions: The pH of the supporting electrolyte, the applied potential waveform (e.g., linear sweep, differential pulse, or square wave voltammetry), and other parameters would be optimized to achieve the best analytical performance.

Calibration and Validation: The sensor would be calibrated using standard solutions of this compound, and its performance (e.g., linear range, detection limit, selectivity, and stability) would be validated.

The selectivity of the sensor is a crucial parameter, as it must be able to distinguish the target analyte from other potentially interfering species in a complex sample matrix. This can be achieved through careful selection of the electrode modifier and the operating potential.

Academic Research on Biological and Biochemical Interactions

Microbial Degradation Mechanisms of Fluorene (B118485) and Derivatives

The biodegradation of the fluorene core structure is a critical aspect of its environmental fate and biological processing. Studies on fluorene-utilizing microorganisms offer insights into the potential pathways for the degradation of its derivatives, including 3-Amino-9H-fluoren-9-ol.

One key pathway has been elucidated in the bacterium Staphylococcus auriculans DBF63, which can utilize fluorene as its sole source of carbon and energy. The metabolic process begins with the angular dioxygenation of the fluorene molecule, leading to the formation of intermediates. Key metabolites identified in this process include 9-fluorenol and 9-fluorenone (B1672902). Further degradation of these compounds proceeds through cleavage of the aromatic rings.

For a substituted compound like this compound, the microbial degradation would likely follow a similar initial path targeting the fluorene backbone. The presence of the amino (-NH2) and hydroxyl (-OH) groups would necessitate additional enzymatic machinery. The amino group, for instance, could be removed through deamination reactions catalyzed by deaminases, or transferred by aminotransferases. The degradation pathway would thus be more complex, involving a consortium of enzymes to break down the molecule into central metabolic intermediates.

Table 1: Key Intermediates in the Microbial Degradation of the Fluorene Core by Staphylococcus auriculans DBF63

Metabolite Chemical Formula Role in Pathway
9-Fluorenol C₁₃H₁₀O Initial oxidation product
9-Fluorenone C₁₃H₁₀O Oxidation product of 9-fluorenol
4-Hydroxy-9-fluorenone C₁₃H₈O₂ Hydroxylated intermediate

Enzymatic Activity Modulation by Fluorene Derivatives

Fluorene derivatives have been investigated as modulators of various enzyme systems. The specific substitution patterns on the fluorene ring system are critical in determining their inhibitory or modulatory activity against specific enzyme targets.

The enoyl-acyl carrier protein (ACP) reductase (InhA) is a crucial enzyme in the fatty acid synthesis (FAS-II) pathway of Mycobacterium tuberculosis and is a validated target for antitubercular drugs. While no studies directly link this compound to InhA inhibition, the characteristics of known InhA inhibitors provide a model for how such interactions might occur.

Direct inhibitors of InhA, such as triclosan (B1682465) and certain 4-hydroxy-2-pyridones, typically function by binding to the enzyme in a manner dependent on the presence of the NADH cofactor. drugbank.com These inhibitors occupy the enoyl substrate-binding pocket, preventing the natural substrate from binding and thereby halting the fatty acid elongation cycle. drugbank.com A critical factor for potent InhA inhibition is the ability of the inhibitor to induce and stabilize an ordered conformation of the substrate-binding loop near the active site. nih.gov This "slow-onset" inhibition, characterized by long residence times on the enzyme, is a key feature of effective InhA-targeted drugs. nih.gov For a fluorene derivative to act as an InhA inhibitor, its structure would need to fit within the active site and form favorable interactions, such as hydrogen bonds and hydrophobic contacts, with key residues and the NADH cofactor. nih.gov

The biological activity of fluorene derivatives is highly dependent on their molecular structure, including the nature and position of substituents. Structure-activity relationship (SAR) studies help to elucidate the molecular features responsible for specific biological effects.

For instance, studies on 2,7-diaminofluorene (B165470) derivatives have shown that substitutions at the C9 position can significantly impact their mutagenic properties. nih.gov While the 2,7-diaminofluorene core can be metabolized into potent mutagens, the addition of appropriate alkyl groups at the C9 position can eliminate this mutagenicity without compromising other desired biological activities, such as antiviral properties. nih.gov This demonstrates that modifications at the non-aromatic carbon of the fluorene ring are a key strategy for modulating biological outcomes.

In the context of antimicrobial and anticancer activity, SAR studies of 2,7-dichloro-fluorene derivatives have been conducted. These studies revealed that the nature of the amino acetyl group attached to the fluorene core is critical for its efficacy as a dihydrofolate reductase (DHFR) inhibitor. nih.gov The combination of the dichlorofluorene moiety with various N-aryl or N-alkyl amino acetyl groups allows for the tuning of inhibitory activity against both cancer cell lines and microbial pathogens. nih.gov

Table 2: Structure-Activity Relationship Observations in Fluorene Derivatives

Fluorene Derivative Class Position of Substitution Effect of Substitution Biological Activity Affected
2,7-Diaminofluorenes C9 Alkyl substitution Reduces or eliminates mutagenicity nih.gov

Molecular Interactions with Biomolecules (e.g., DNA Interaction via Hydrogen Bonding)

The planar aromatic structure of the fluorene ring system makes it a candidate for interaction with biomacromolecules, most notably DNA. The nature of this interaction is heavily influenced by the substituents on the fluorene core.

Derivatives of aminofluorene are known to act as carcinogens primarily through their ability to form covalent adducts with DNA. For example, the metabolite N-hydroxy-2-aminofluorene binds covalently to the C8 position of guanine (B1146940) bases in B-form DNA. nih.gov This covalent binding distorts the DNA helix and can disrupt DNA replication and transcription processes. Interestingly, this binding is significantly lower in Z-form DNA, suggesting that the dynamic structure and accessibility of the DNA conformation play a crucial role in the interaction. nih.gov

Beyond covalent modification, non-covalent interactions are also possible. A study on 9-hydroxyfluorene (fluoren-9-ol) demonstrated its ability to interact directly with hairpin DNA structures. rsc.org Spectroscopic and electrochemical evidence suggested that this interaction is mediated by the formation of hydrogen bonds between the hydroxyl group of the fluorenol and the DNA molecule. rsc.org This type of interaction is significant as it does not permanently alter the DNA but can still influence its structure and function. Given that this compound possesses both a hydroxyl group and an amino group, it has a strong potential to engage in hydrogen bonding with the phosphate (B84403) backbone or the base pairs of DNA.

Biochemical Pathways Related to Amino Fluorenols (e.g., Dopamine (B1211576) Reuptake Inhibition as a Mechanistic Study)

The structural features of some fluorene derivatives make them potential candidates for interaction with neurotransmitter systems. One such pathway of interest is the inhibition of dopamine reuptake. The dopamine transporter (DAT) is a membrane protein that controls dopaminergic signaling by reabsorbing dopamine from the synaptic cleft back into the presynaptic neuron. wikipedia.orgnih.gov

Inhibition of DAT leads to increased extracellular concentrations of dopamine, which can have significant physiological and therapeutic effects, forming the basis for treatments of conditions like ADHD and narcolepsy. wikipedia.orgiiab.me While there is no direct evidence in the reviewed literature of this compound acting as a dopamine reuptake inhibitor, the general mechanism is well-understood. Drugs that inhibit DAT typically bind to the transporter protein, physically obstructing the reuptake channel. nih.gov The development of molecules with activity at the DAT requires specific structural features that confer affinity and selectivity for the transporter. Further mechanistic studies would be required to determine if amino fluorenols possess the necessary pharmacophore to interact with the DAT or other monoamine transporters.

Antimicrobial Mechanism of Action Studies for Fluorenyl Derivatives

Various derivatives of fluorene have demonstrated significant antimicrobial activity against a range of pathogens. The mechanisms underlying this activity are diverse and depend on the specific chemical structure of the compound.

One identified mechanism of action is the inhibition of essential metabolic enzymes in bacteria. For example, a series of 2,7-dichloro-9H-fluorene-based derivatives were designed and synthesized to act as inhibitors of dihydrofolate reductase (DHFR). nih.gov DHFR is a critical enzyme for bacteria, as it is required for the synthesis of precursors for DNA replication and amino acid production. nih.gov Inhibition of this enzyme disrupts these vital pathways, leading to bacterial cell death.

Another potential mechanism involves the disruption of the bacterial cell membrane. The lipophilic nature of the fluorene core allows such compounds to intercalate into the lipid bilayer, potentially altering its integrity and function. This can lead to depolarization of the membrane, leakage of intracellular components, and ultimately, cell lysis.

Table 3: Mentioned Compounds

Compound Name
This compound
Fluorene
9-Fluorenol
9-Fluorenone
4-Hydroxy-9-fluorenone
1,1a-Dihydroxy-1-hydro-9-fluorenone
Triclosan
2,7-Diaminofluorene
2,7-Dichloro-fluorene

Future Research Directions and Emerging Avenues

Development of Novel Synthetic Routes for 3-Amino-9H-fluoren-9-ol Derivatives

The development of novel and efficient synthetic routes to create derivatives of this compound is a primary focus of future research. Current synthetic strategies often involve multi-step processes that can be time-consuming and may result in modest yields. Future efforts will likely concentrate on the development of more direct and versatile methods for introducing a variety of functional groups onto the aminofluorenol scaffold.

One promising direction is the use of modern cross-coupling reactions to functionalize the fluorene (B118485) core. Techniques such as Suzuki, Stille, and Buchwald-Hartwig couplings could be employed to introduce aryl, alkyl, or other organic moieties at specific positions on the aromatic rings. This would allow for the fine-tuning of the electronic and photophysical properties of the resulting molecules. For example, the synthesis of 3,6-diaminofluoren-9-ones has been achieved through the nucleophilic displacement of halogens from a dichlorofluorenone precursor, a method that could be adapted for creating a library of aminofluorenol derivatives rsc.org.

Another area of exploration is the direct C-H functionalization of the fluorene backbone. This approach avoids the need for pre-functionalized starting materials, making the synthesis more atom-economical and efficient. Research into regioselective C-H activation will be crucial for controlling the position of substitution.

Furthermore, the development of enantioselective syntheses will be important for applications where chirality is a key factor, such as in the development of chiral sensors or catalysts. The synthesis of enantiopure 3-aminotetrahydrofuran (B1273345) hydrochloride from natural amino acids demonstrates a potential pathway for achieving enantiomerically pure building blocks that could be incorporated into the aminofluorenol structure researchgate.net.

Synthetic StrategyPotential AdvantagesKey Research Focus
Cross-Coupling Reactions High versatility in introducing various functional groups.Optimization of reaction conditions for aminofluorenol substrates.
Direct C-H Functionalization Increased atom economy and reduced synthetic steps.Development of regioselective catalysts.
Enantioselective Synthesis Access to chiral molecules for specialized applications.Design of chiral catalysts and auxiliaries.

Exploration of Advanced Functional Materials Based on Aminofluorenol Scaffolds

The unique photophysical and electronic properties of the fluorene scaffold make this compound an attractive building block for advanced functional materials. The presence of both an electron-donating amino group and a reactive hydroxyl group provides opportunities for creating a wide range of materials with tailored properties.

In the field of organic electronics, aminofluorenol derivatives could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The amino group can enhance hole injection and transport, while the hydroxyl group can be used to attach the molecule to surfaces or to other polymer chains. The development of new functional materials is a key area of research in materials science researchgate.net.

Another promising application is in the development of chemical sensors. The fluorene core is known for its high fluorescence quantum yield, and the amino and hydroxyl groups can act as binding sites for specific analytes. The binding of an analyte could lead to a change in the fluorescence properties of the molecule, allowing for sensitive and selective detection.

Furthermore, the ability to polymerize aminofluorenol monomers could lead to the creation of novel polymers with interesting optical and electronic properties. These polymers could find applications in areas such as light-harvesting, charge transport, and sensing.

Deeper Mechanistic Understanding of Complex Reactions

A more profound understanding of the reaction mechanisms involving this compound and its derivatives is crucial for optimizing existing synthetic methods and for the rational design of new reactions. The interplay between the amino and hydroxyl groups, as well as their influence on the reactivity of the fluorene core, presents a rich area for mechanistic investigation.

For instance, the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with aminoamides is proposed to proceed through an allene (B1206475) carbocation intermediate researchgate.net. Studying the influence of the 3-amino substituent on the stability and reactivity of such intermediates would provide valuable insights for controlling the outcome of these reactions.

Future research could employ a combination of experimental techniques, such as kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring, to probe reaction pathways. These experimental approaches, when coupled with computational modeling, can provide a detailed picture of the transition states and intermediates involved in complex transformations. A study on the reaction of 1,8-diazafluoren-9-one (B1298732) with L-alanine, for example, utilized mass spectrometry, NMR spectroscopy, and X-ray crystallography to identify intermediates and propose a reaction pathway.

Integration of Computational and Experimental Approaches in Design

The synergy between computational modeling and experimental validation is becoming increasingly important in the design of new molecules and materials. For this compound, computational methods can be used to predict the electronic, photophysical, and chemical properties of its derivatives, thereby guiding synthetic efforts towards molecules with desired characteristics.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict parameters such as HOMO/LUMO energy levels, absorption and emission spectra, and charge distribution. These predictions can help in the design of new materials for organic electronics or as fluorescent probes. The integration of computational design and experimental approaches is a powerful strategy for accelerating the development of next-generation biologics and can be applied to small molecule design as well mdpi.comnih.govresearchgate.net.

For example, computational screening could be used to identify promising candidates for a particular application from a large virtual library of this compound derivatives. The most promising candidates could then be synthesized and their properties experimentally verified, creating an iterative loop of design, synthesis, and testing that can significantly accelerate the discovery process.

Computational MethodPredicted PropertiesExperimental Validation
DFT HOMO/LUMO energies, charge distribution, reactivity indices.Cyclic voltammetry, spectroscopic analysis.
TD-DFT Absorption and emission spectra, excited state properties.UV-Vis and fluorescence spectroscopy.
Molecular Dynamics Conformational analysis, intermolecular interactions.X-ray crystallography, NMR spectroscopy.

Elucidation of Novel Biological Interaction Mechanisms for Research Probes

The fluorescent nature of the fluorene scaffold makes this compound an excellent candidate for the development of fluorescent probes for biological research. The amino and hydroxyl groups can be functionalized to introduce specific recognition motifs for biomolecules such as proteins, nucleic acids, or small molecule analytes.

Future research will focus on designing and synthesizing novel aminofluorenol-based probes and elucidating their mechanisms of interaction with biological targets. For example, a probe could be designed to bind to the active site of an enzyme, leading to a change in its fluorescence upon binding. Understanding the specific non-covalent interactions, such as hydrogen bonding and pi-stacking, that govern this binding is crucial for the design of highly selective probes.

Moreover, the development of "turn-on" or "turn-off" fluorescent probes, where the fluorescence is modulated by the presence of the target analyte, is a key area of interest. This often involves mechanisms such as photoinduced electron transfer (PeT) or Förster resonance energy transfer (FRET). A deeper understanding of these photophysical processes within the context of the aminofluorenol scaffold will be essential for the rational design of such probes.

Green Chemistry Approaches in Aminofluorenol Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. Future research on the synthesis of this compound and its derivatives will undoubtedly focus on the development of more sustainable and environmentally friendly methods.

This includes the use of greener solvents, the development of catalytic reactions that minimize waste, and the use of renewable starting materials where possible. For instance, the use of continuous flow chemistry for the Grignard reaction to produce 9-aryl-fluoren-9-ols has been shown to significantly reduce the environmental impact factor compared to batch processes rsc.org. Similar approaches could be developed for the synthesis of aminofluorenols.

Another key aspect of green chemistry is atom economy, which aims to maximize the incorporation of starting material atoms into the final product. The development of synthetic routes that proceed with high atom economy, such as addition reactions and C-H functionalization, will be a priority. The use of molecular oxygen from the air as a green oxidant, often with a recyclable catalyst, is an example of a sustainable approach that could be applied to fluorene chemistry nbinno.com.

The adoption of these green chemistry principles will not only reduce the environmental footprint of aminofluorenol synthesis but can also lead to more efficient and cost-effective production methods.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.